molecular formula C25H21N5O4S B11321101 methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate

methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11321101
M. Wt: 487.5 g/mol
InChI Key: OZMVZAPDHJGSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazole moiety: This is often done via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the benzisoxazole group: This step may involve nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethyl-2-aminothiophene-3-carboxylate: Lacks the triazole and benzisoxazole groups.

    Methyl 4,5-dimethyl-2-(benzisoxazol-5-yl)thiophene-3-carboxylate: Lacks the triazole group.

    Methyl 4,5-dimethyl-2-(triazol-4-yl)thiophene-3-carboxylate: Lacks the benzisoxazole group.

Uniqueness

The uniqueness of methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H21N5O4S

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H21N5O4S/c1-13-15(3)35-24(20(13)25(32)33-4)26-23(31)21-14(2)30(29-27-21)17-10-11-19-18(12-17)22(34-28-19)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,26,31)

InChI Key

OZMVZAPDHJGSJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.